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Introduction
SHIELD (Stabilization to Harsh conditions via Intramolecular Epoxide Linkages to prevent

Degradation) is a tissue preservation technique that offers exceptional protection of

endogenous fluorescence, protein antigenicity, nucleic acids, and overall tissue architecture.[1]

[2][3] This method is particularly valuable for long-term storage of fluorescently labeled

samples, as it safeguards signals against quenching and degradation.[2] SHIELD-processed

tissues can be stored for several months at 4°C in phosphate-buffered saline (PBS) with 0.02%

sodium azide without a significant loss of fluorescence or structural integrity.[4][5]

The protective mechanism of SHIELD relies on a polyfunctional epoxide that forms both

intramolecular and intermolecular crosslinks with biomolecules.[3] This creates a stable, tissue-

gel hybrid that reinforces the tertiary structure of proteins, including fluorescent proteins,

making them resistant to denaturation and degradation.[2][3]

Key Advantages of SHIELD for Fluorescence
Preservation

Superior Signal Retention: SHIELD provides robust protection of fluorescent protein signals,

even under harsh conditions such as elevated temperatures and exposure to detergents.[2]
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Long-Term Stability: Tissues processed with SHIELD can be stored for extended periods

(several months) at 4°C with minimal loss of fluorescence.[4][5]

Compatibility: The SHIELD protocol is compatible with a wide range of fluorescent proteins

and dyes.[2]

Preservation of Biomolecules: Beyond fluorescence, SHIELD also preserves the integrity of

proteins for immunolabeling and nucleic acids for in situ hybridization.[1][6]

Reduced Autofluorescence: SHIELD-treated tissues often exhibit lower background

autofluorescence compared to tissues fixed with traditional aldehydes like glutaraldehyde.[2]

Quantitative Data on Fluorescence Preservation
While the literature consistently reports superior fluorescence preservation with SHIELD for

long-term storage, specific quantitative time-course data on the percentage of fluorescence

retention over several months at 4°C is not readily available in the reviewed sources. The

available data primarily focuses on the protective effects of SHIELD under harsh experimental

conditions.

Table 1: Qualitative Comparison of Fluorescence Preservation under Harsh Conditions

Treatment
Condition

SHIELD-
Preserved
Tissue

Paraformaldeh
yde (PFA)-
Fixed Tissue

Glutaraldehyd
e (GA)-Fixed
Tissue

Reference

Heat Exposure

(70°C for 24

hours)

Signal retention

observed

Dramatically

reduced

fluorescence

Dramatically

reduced

fluorescence

[2]

Exposure to

Organic Solvents

and Detergents

Largely retained

fluorescence

Dramatic loss of

fluorescent

protein signal

Not specified [2]

Experimental Protocols
Reagent Preparation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://sites.google.com/lifecanvastech.com/protocol/shield/standard-shield-protocol
https://lifecanvastech.com/wiki-perfusion-with-shield/
https://lifecanvastech.com/three-easy-steps-to-superior-tissue-preservation-with-shield/
https://www.researchgate.net/figure/SHIELD-preserves-fluorescent-protein-signals-proteins-transcripts-and-their_fig7_329724586
https://www.montreal-biotech.com/en/shield-exceptional-tissue-preservation.html
https://lifecanvastech.com/three-easy-steps-to-superior-tissue-preservation-with-shield/
https://lifecanvastech.com/three-easy-steps-to-superior-tissue-preservation-with-shield/
https://lifecanvastech.com/three-easy-steps-to-superior-tissue-preservation-with-shield/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SHIELD Perfusion Solution (for one mouse)

10 g SHIELD epoxy resin

5 mL 1 M sodium phosphate buffer

0.5 mL 5 M NaCl

6.25 mL 32% PFA solution

Fill with DI water to 50 mL

Make fresh before perfusion.[7]

SHIELD OFF Solution

50% SHIELD-Epoxy Solution

25% SHIELD Buffer Solution

25% DI Water

Prepare fresh.[4]

SHIELD ON Solution

Ready-to-use solution, often supplied in kits.[2]

Protocol 1: SHIELD Processing of a Whole Mouse Brain
This protocol is adapted from Chung Lab Resources.[4]

1. Perfusion and Fixation: a. Anesthetize the mouse according to approved institutional

protocols. b. Transcardially perfuse with ice-cold PBS until the blood is cleared. c. Perfuse with

20 mL of ice-cold SHIELD Perfusion Solution at a flow rate of 5 mL/min. d. Dissect the brain

and incubate it in 15-20 mL of ice-cold SHIELD Perfusion Solution for 48 hours at 4°C with

shaking.
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2. Epoxidation: a. Transfer the brain to 20 mL of pre-chilled SHIELD OFF Solution and incubate

for 24 hours at 4°C with shaking. b. Transfer the brain to 40 mL of SHIELD ON Solution pre-

heated to 37°C. c. Incubate for 24 hours at 37°C with shaking to complete tissue gelation.

3. Washing and Storage: a. Wash the brain in 1X PBS with 0.02% sodium azide overnight at

room temperature. b. For long-term storage, keep the brain in 1X PBS with 0.02% sodium

azide at 4°C. Samples can be stored for several months under these conditions.[4]

Protocol 2: SHIELD Processing of PFA-Fixed Tissue
Slices
This protocol is a general guideline for post-fixation of already fixed tissues.

1. Initial Fixation: a. Perfuse the animal with 4% PFA and post-fix the dissected tissue in 4%

PFA overnight at 4°C. b. Store the tissue in PBS with 0.02% sodium azide at 4°C.

2. SHIELD Incubation: a. Incubate the tissue slices in SHIELD OFF Solution for 3-4 days at

4°C with gentle agitation. The volume should be sufficient to fully immerse the tissue. b.

Transfer the slices to SHIELD ON Solution and incubate for 24 hours at 37°C with gentle

agitation.

3. Washing and Storage: a. Wash the tissue slices in 1X PBS with 0.02% sodium azide three

times for 1 hour each at room temperature. b. Store the slices in 1X PBS with 0.02% sodium

azide at 4°C for long-term preservation of fluorescence.
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Caption: Experimental workflow for SHIELD tissue processing.

Mechanism of SHIELD Fluorescence Preservation
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Caption: SHIELD's protective mechanism via crosslinking.

Troubleshooting
Table 2: Common Issues and Solutions in SHIELD Processing
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Issue Possible Cause Recommended Solution

Incomplete Tissue Clearing
Insufficient SHIELD processing

time.

Increase incubation times in

SHIELD OFF and ON

solutions, especially for larger

or denser tissues.

Inadequate perfusion.

Ensure thorough clearing of

blood with PBS before

perfusing with SHIELD

solution.

Expired or improperly stored

reagents.

Check the expiration dates of

SHIELD reagents and store

them according to the

manufacturer's instructions.[4]

Loss of Fluorescence Signal
High temperatures during

clearing.

If using passive clearing, opt

for lower temperatures (e.g.,

37-45°C) for a longer duration

to better preserve

fluorescence. Active clearing at

40-45°C may yield better

signal retention than passive

clearing at higher

temperatures.[4]

Incomplete SHIELD

crosslinking.

Ensure the SHIELD ON

solution is pre-heated to 37°C

before adding the tissue to

prevent the diffusion of the

epoxy out of the sample.[4]

Tissue Deformation or

Damage

Mechanical stress during

handling.

Handle the tissue-gel hybrid

gently at all stages.

Under-fixation.

Ensure adequate perfusion

and incubation times in the

SHIELD perfusion solution.
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Conclusion
SHIELD is a powerful and versatile technique for the long-term preservation of fluorescence in

a variety of biological samples. By effectively crosslinking and stabilizing fluorescent proteins

and other biomolecules, SHIELD enables researchers to store valuable samples for extended

periods without significant signal degradation. The detailed protocols and troubleshooting guide

provided here offer a comprehensive resource for the successful implementation of SHIELD in

your research, facilitating high-quality, long-term fluorescence imaging and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610823?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

